![molecular formula C14H19N3 B7725949 N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine](/img/structure/B7725949.png)
N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine
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Overview
Description
N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine is an organic compound that features a pyrazole ring substituted with an ethyl group and a phenylethanamine moiety. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse pharmacological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-phenylethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenylethanamine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenylethanamine derivatives.
Scientific Research Applications
N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and phenylethanamine moiety may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine.
2-Phenylethylamine: Another precursor used in the synthesis.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring and phenylethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
N-((1-Ethyl-1H-pyrazol-5-yl)methyl)-2-phenylethanamine is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
This compound features a pyrazole ring substituted with an ethyl group and a phenylethanamine moiety. The synthesis typically involves:
- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
- Alkylation : The pyrazole is then alkylated with ethyl bromide.
- Reductive Amination : The resulting compound undergoes reductive amination with 2-phenylethylamine in the presence of reducing agents like sodium cyanoborohydride.
This process results in the formation of this compound hydrochloride, which enhances solubility for biological testing.
2.1 Antimicrobial Properties
Research indicates that compounds with pyrazole structures often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including antibiotic-resistant ones like MRSA (Methicillin-resistant Staphylococcus aureus) and MDRPA (Multidrug-resistant Pseudomonas aeruginosa) through mechanisms that disrupt cell membrane integrity .
2.2 Anticancer Activity
The compound has been explored for its potential anticancer properties. Pyrazole derivatives are known to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR (Epidermal Growth Factor Receptor). In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor proliferation .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes crucial for cell signaling pathways associated with cancer and inflammation.
- Receptor Modulation : The compound could modulate receptor activity involved in various physiological processes, including pain and inflammation.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of N-substituted pyrazole derivatives against various pathogens. The findings indicated that compounds similar to this compound exhibited significant inhibition of bacterial growth, suggesting potential for development as antimicrobial agents .
Case Study 2: Anticancer Effects
In another study focusing on the anticancer potential of pyrazole derivatives, researchers reported that certain compounds effectively inhibited cell proliferation in human cancer cell lines. These compounds were found to induce cell cycle arrest and apoptosis, highlighting their potential as therapeutic agents in oncology .
5. Conclusion
This compound represents a promising class of compounds with diverse biological activities, particularly in antimicrobial and anticancer research. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.
Tables
Biological Activity | Effect | Mechanism |
---|---|---|
Antimicrobial | Significant inhibition of bacterial growth | Disruption of cell membrane integrity |
Anticancer | Induction of apoptosis in cancer cells | Inhibition of tumor proliferation |
Properties
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-17-14(9-11-16-17)12-15-10-8-13-6-4-3-5-7-13/h3-7,9,11,15H,2,8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMVTIRBJHNMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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